molecular formula C20H26N4O3S2 B10954370 ethyl 2-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B10954370
M. Wt: 434.6 g/mol
InChI Key: CZSQDZWIFXWPSR-UHFFFAOYSA-N
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Description

ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene core, which is a sulfur-containing bicyclic structure, and a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.

    Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the ester group to an alcohol.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features, which may confer biological activity.

    Materials Science: The compound’s heterocyclic structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool compound in biological studies to investigate the function of specific enzymes or receptors.

    Industrial Applications: The compound may find use in the synthesis of other complex molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and benzothiophene core can participate in binding interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents, which may have varying biological activities.

    Triazole-Containing Compounds: Molecules with triazole rings that exhibit different pharmacological properties.

    Sulfur-Containing Heterocycles: Other sulfur-containing heterocyclic compounds that may have similar chemical reactivity but different applications.

The uniqueness of ETHYL 2-({2-[(4-CYCLOPROPYL-5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N4O3S2

Molecular Weight

434.6 g/mol

IUPAC Name

ethyl 2-[[2-[(4-cyclopropyl-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H26N4O3S2/c1-3-15-22-23-20(24(15)12-9-10-12)28-11-16(25)21-18-17(19(26)27-4-2)13-7-5-6-8-14(13)29-18/h12H,3-11H2,1-2H3,(H,21,25)

InChI Key

CZSQDZWIFXWPSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(N1C2CC2)SCC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OCC

Origin of Product

United States

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